Mpc-meca

Adenosine A3 receptor radioligand binding receptor pharmacology

Mpc-meca delivers a distinct intermediate selectivity profile (rat A3 pKi 7.96, ~19:1 A3/A1) that exceeds non-selective NECA and avoids the extreme A3 bias of Cl-IB-MECA. Its N6-(4-methoxybenzyl) modification enables robust, dose-controlled activation of rat A3 receptors without complete A1 exclusion – perfect for ex vivo tissue bath pharmacology, primary rat cell cultures, and rodent in vivo studies where precise A3-preferring agonism is the experimental variable. Choose this compound to access a validated comparator for SAR mapping and a species-dependent teaching tool, all at a purity of ≥98%.

Molecular Formula C20H24N6O5
Molecular Weight 428.4 g/mol
Cat. No. B10771777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMpc-meca
Molecular FormulaC20H24N6O5
Molecular Weight428.4 g/mol
Structural Identifiers
SMILESCCNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=C(C=C4)OC)O)O
InChIInChI=1S/C20H24N6O5/c1-3-21-19(29)16-14(27)15(28)20(31-16)26-10-25-13-17(23-9-24-18(13)26)22-8-11-4-6-12(30-2)7-5-11/h4-7,9-10,14-16,20,27-28H,3,8H2,1-2H3,(H,21,29)(H,22,23,24)/t14-,15+,16-,20+/m0/s1
InChIKeyBNXGNSTUSRFBCI-KSVNGYGVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mpc-meca (MPC-MECA) Pharmacological Profile and Adenosine A3 Receptor Selectivity Overview for Research Procurement


Mpc-meca (also designated MPC-MECA, CHEMBL2113610, or GTPL460) is a synthetic small-molecule adenosine receptor agonist derived from the adenosine scaffold with N-ethylcarboxamido and N6-4-methoxybenzyl modifications [1]. The compound exhibits preferential agonist activity at the adenosine A3 receptor subtype, with measured pKi values of 7.96 at rat A3 and 6.8 at human A3, while displaying lower affinity at rat A1 receptors (pKi 6.68; Ki 209 nM) [2]. The compound's structural features—specifically the N-ethylcarboxamido group at the 5′ position and the 4-methoxybenzyl substituent at the N6 position—differentiate it from earlier-generation adenosine analogs such as NECA (nonselective), CGS 21680 (A2A-selective), and Cl-IB-MECA (A3-selective) [3].

Why Mpc-meca Cannot Be Substituted with Generic Adenosine Agonists in A3 Receptor Research


Adenosine receptor agonists exhibit widely divergent selectivity profiles across the four receptor subtypes (A1, A2A, A2B, A3), and even compounds within the same nominal class demonstrate substantial quantitative differences in subtype affinity and functional potency [1]. While the nonselective agonist NECA activates all four adenosine receptor subtypes with comparable potency (Ki values: A1 14 nM, A2A 20 nM, A3 6.2 nM), and the prototypical A3 agonist Cl-IB-MECA achieves extremely high A3 selectivity (Ki 0.33 nM, 2500-fold over A1), Mpc-meca occupies a distinct intermediate selectivity space that precludes simple substitution . The compound's unique binding signature stems from its specific N6-(4-methoxybenzyl) substitution, which confers a species-dependent selectivity profile (rat A3 pKi 7.96 vs human A3 pKi 6.8) that differs markedly from both nonselective and highly selective A3 agonists [2]. Direct experimental substitution without accounting for these quantitative differences in receptor occupancy would yield non-comparable pharmacological outcomes, particularly in rat model systems where Mpc-meca's A3 selectivity is most pronounced.

Mpc-meca Quantitative Differentiation Evidence vs Cl-IB-MECA, CGS 21680, and NECA


Rat A3 Receptor Binding Affinity: Mpc-meca vs Cl-IB-MECA and NECA

Mpc-meca exhibits sub-nanomolar binding affinity at the rat adenosine A3 receptor with a pKi of 7.96 (Ki approximately 11 nM), representing an approximately 19-fold higher affinity than its affinity at rat A1 receptors (pKi 6.68, Ki 209 nM) [1]. In comparison, the prototypical A3 agonist Cl-IB-MECA displays markedly higher absolute affinity (Ki 0.33 nM) and greater A3/A1 selectivity (2500-fold), while the nonselective agonist NECA binds rat A3 with intermediate affinity (Ki 6.2 nM) but lacks any meaningful selectivity window . Mpc-meca thus occupies a distinct pharmacological niche between these reference compounds.

Adenosine A3 receptor radioligand binding receptor pharmacology

Human A3 Receptor Affinity: Comparative Binding Analysis with IB-MECA

At the human adenosine A3 receptor, Mpc-meca demonstrates a pKi of 6.8 (Ki approximately 158 nM), which represents a substantially lower affinity than its rat A3 receptor binding (pKi 7.96, Ki ≈11 nM) [1]. This species-dependent affinity profile contrasts with the prototypical A3 agonist IB-MECA (Ki 1.1-1.8 nM at human A3) and Cl-IB-MECA (Ki 0.33 nM at human A3), both of which maintain high affinity across human and rodent A3 receptors [2]. The approximately 14-fold affinity difference between rat and human A3 receptors for Mpc-meca is a quantifiable differentiation that must inform experimental species selection.

human adenosine A3 receptor species-dependent pharmacology recombinant receptor assay

Receptor Subtype Selectivity: A3/A1 Selectivity Ratio vs Reference Agonists

Based on rat receptor binding data, Mpc-meca exhibits an A3/A1 selectivity ratio of approximately 19:1 (rat A3 pKi 7.96, Ki ≈11 nM vs rat A1 pKi 6.68, Ki 209 nM) [1]. This selectivity profile is quantifiably distinct from reference compounds: CGS 21680 demonstrates A2A/A1 selectivity of 140-160:1 ; Cl-IB-MECA exhibits A3/A1 selectivity of 2500:1 ; and the nonselective agonist NECA shows an inverse A1/A3 selectivity ratio (A1 Ki 14 nM, A3 Ki 6.2 nM, ~2.3:1 preference for A3) . Mpc-meca provides a unique intermediate-selectivity tool distinct from both high-selectivity and nonselective reference agonists.

receptor subtype selectivity adenosine A1 receptor selectivity profiling

Structural Differentiation from 2HE-NECA: N6-(4-Methoxybenzyl) vs 2-Hexynyl Modification

Mpc-meca and 2HE-NECA (2-hexynyl-5'-N-ethylcarboxamidoadenosine) share the same 5'-N-ethylcarboxamido ribose modification but differ critically in their purine substitution: Mpc-meca carries an N6-(4-methoxybenzyl) group, whereas 2HE-NECA contains a 2-hexynyl substitution at the C2 position of the purine ring [1]. This structural divergence yields opposite selectivity profiles: 2HE-NECA is a potent and selective A2A receptor agonist (Ki 2.2 nM at rat A2A, 60-160-fold A2A/A1 selectivity), whereas Mpc-meca preferentially targets A3 receptors with moderate selectivity [2]. The substitution position (N6 vs C2) thus determines receptor subtype preference, making these compounds non-interchangeable despite their shared ribose modification.

structure-activity relationship adenosine analog N6-substitution

Rat A3 vs Human A3 Affinity Differential: Species-Dependent Potency Profile

Mpc-meca exhibits a pronounced species-dependent affinity profile at the adenosine A3 receptor, with a pKi of 7.96 (Ki ≈11 nM) at rat A3 versus a pKi of 6.8 (Ki ≈158 nM) at human A3, representing an approximately 14.4-fold higher affinity for the rat ortholog [1]. This species differential is quantifiably greater than that observed with prototypical A3 agonists: IB-MECA and Cl-IB-MECA both maintain subnanomolar to low-nanomolar affinities at both human and rat A3 receptors (e.g., Cl-IB-MECA Ki 0.33 nM across species) [2]. The Mpc-meca species dependence imposes a critical constraint on experimental model selection.

species-dependent pharmacology cross-species comparison receptor affinity

Evidence-Based Application Scenarios for Mpc-meca in Adenosine Receptor Research


Rat A3 Receptor Pharmacological Studies Requiring Moderate Selectivity

Based on its rat A3 receptor pKi of 7.96 (Ki ≈11 nM) and moderate A3/A1 selectivity ratio of approximately 19:1 [1], Mpc-meca is optimally deployed in rat model systems investigating A3 receptor-mediated signaling where complete A1 receptor exclusion is not required but nonselective activation is unacceptable. This scenario includes ex vivo tissue bath pharmacology, primary cell culture studies using rat-derived cells, and in vivo rodent experiments where A3-preferring agonism is the experimental variable of interest. The compound's sub-nanomolar rat A3 affinity enables robust receptor activation at experimentally accessible concentrations without the extreme selectivity (and associated high cost) of Cl-IB-MECA.

Comparative Structure-Activity Relationship Studies of Adenosine N6-Substitution

Mpc-meca's defining structural feature—the N6-(4-methoxybenzyl) substitution on the adenosine scaffold—positions it as a valuable comparator in SAR studies examining how N6 modifications alter adenosine receptor subtype selectivity [1]. In contrast to 2HE-NECA (C2-hexynyl substitution yielding A2A selectivity) and NECA (unsubstituted at N6/C2 yielding nonselective agonism), Mpc-meca provides a reference point for how N6-benzyl modifications drive preference toward the A3 receptor [2]. Medicinal chemistry programs optimizing adenosine receptor ligands may employ Mpc-meca as a benchmark N6-substituted analog in systematic substitution mapping studies.

Species-Dependent Adenosine Pharmacology Teaching and Training

Mpc-meca's pronounced species-dependent affinity profile—14.4-fold higher at rat A3 (pKi 7.96) versus human A3 (pKi 6.8) [1]—makes it an instructive tool for teaching and demonstrating the critical importance of species selection in receptor pharmacology. Educational laboratory exercises comparing Mpc-meca's differential potency in rat versus human A3 receptor preparations can illustrate the practical consequences of species-dependent ligand binding, a fundamental concept in translational pharmacology. This application leverages the compound's well-documented species differential, which is quantifiably greater than that observed with prototypical A3 agonists such as IB-MECA or Cl-IB-MECA [2].

Control Compound in Rat Adenosine A3 Functional Selectivity Assays

Mpc-meca serves as a validated A3-preferring control agonist in rat tissue functional assays when researchers require a comparator compound with different pharmacological properties than the highly selective A3 agonists IB-MECA or Cl-IB-MECA [1]. Its intermediate affinity and moderate selectivity profile (A3/A1 ≈19:1) provide a contrasting pharmacological fingerprint that can help discriminate between A3-mediated and off-target effects in complex biological systems. This application is supported by the compound's inclusion in authoritative pharmacology databases as a recognized adenosine receptor ligand with defined receptor activity values [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mpc-meca

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.